![molecular formula C8H8BF3O2 B1401162 (3-(Trifluoromethyl)benzyl)boronic acid CAS No. 21948-55-0](/img/structure/B1401162.png)
(3-(Trifluoromethyl)benzyl)boronic acid
Overview
Description
“(3-(Trifluoromethyl)benzyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of borinic acid derivatives, including “(3-(Trifluoromethyl)benzyl)boronic acid”, has been discussed in a paper . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular formula of “(3-(Trifluoromethyl)benzyl)boronic acid” is C8H8BF3O2 . The molecular weight is 203.954 Da .Chemical Reactions Analysis
“(3-(Trifluoromethyl)benzyl)boronic acid” can be involved in Suzuki-Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is utilized in Suzuki-Miyaura cross-coupling reactions , which are pivotal in creating carbon-carbon bonds, an essential step in synthesizing complex organic molecules. These reactions are known for their mild conditions and functional group tolerance, making them suitable for a wide range of substrates .
Aerobic Oxidative Cross-Coupling
It is involved in aerobic oxidative cross-coupling processes, which are a subset of coupling reactions that occur in the presence of oxygen, often leading to more sustainable and environmentally friendly chemical processes .
Microwave-Assisted Petasis Reactions
(3-(Trifluoromethyl)benzyl)boronic acid: is used in microwave-assisted Petasis reactions , which are multicomponent reactions that allow the synthesis of complex molecules with high efficiency and reduced reaction times due to microwave irradiation .
Rhodium-Catalyzed Addition Reactions
This compound is a reactant in rhodium-catalyzed addition reactions , where rhodium acts as a catalyst to add various functional groups to substrates, leading to the formation of new chemical entities with potential biological activities .
Synthesis of Biologically Active Molecules
It serves as a building block in the synthesis of biologically active molecules , contributing to the development of new pharmaceuticals and materials with specific desired activities .
Sensing Applications
Boronic acids, including (3-(Trifluoromethyl)benzyl)boronic acid , have been increasingly used in sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. These interactions are exploited in both homogeneous assays and heterogeneous detection systems .
Electrophilic Trifluoromethylselenolation
This compound is also involved in the electrophilic trifluoromethylselenolation of boronic acids, a process that introduces the trifluoromethylselenyl group into molecules, providing them with unique physicochemical properties .
C–F Bond Activation
The CF3 group present in this compound has been successfully utilized for C–F bond activation , which includes various substitution reactions and defluorinative functionalization with transition metals or photoredox catalysts .
Safety And Hazards
properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c10-8(11,12)7-3-1-2-6(4-7)5-9(13)14/h1-4,13-14H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPAVUHCLJYRNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC(=CC=C1)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734644 | |
Record name | {[3-(Trifluoromethyl)phenyl]methyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Trifluoromethyl)benzyl)boronic acid | |
CAS RN |
21948-55-0 | |
Record name | {[3-(Trifluoromethyl)phenyl]methyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {[3-(trifluoromethyl)phenyl]methyl}boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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